molecular formula C16H13FN2S B2774450 N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine CAS No. 724414-30-6

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B2774450
CAS No.: 724414-30-6
M. Wt: 284.35
InChI Key: LTQSQISCIOMWBD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol. For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired thiazole compound .

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQSQISCIOMWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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